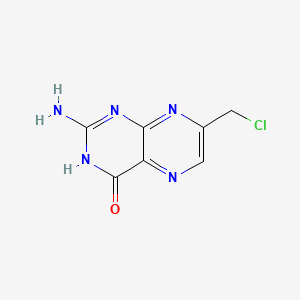
Hexobendine-d18 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexobendine-d18 Dihydrochloride is a deuterated form of Hexobendine, a compound known for its vasodilatory properties. It is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The compound is labeled with deuterium, which makes it useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexobendine-d18 Dihydrochloride can be synthesized through a multi-step process. The synthesis begins with the reaction between 3,4,5-trimethoxybenzoyl chloride and 3-chloropropanol to form 3-chloropropyl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with 1,2-dimethylethylenediamine to yield Hexobendine.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets research-grade standards.
Análisis De Reacciones Químicas
Types of Reactions
Hexobendine-d18 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Hexobendine-d18 Dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Utilized in NMR spectroscopy for studying molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects as a vasodilator.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
Hexobendine-d18 Dihydrochloride exerts its effects primarily through vasodilation. It acts as an adenosine reuptake inhibitor, increasing the levels of adenosine in the bloodstream, which in turn dilates blood vessels. This mechanism involves binding to specific molecular targets, such as adenosine receptors, and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Dipyridamole: Another adenosine reuptake inhibitor with similar vasodilatory effects.
Dilazep: Also acts as a vasodilator and adenosine reuptake inhibitor.
Hexobendine: The non-deuterated form of Hexobendine-d18 Dihydrochloride.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its utility in analytical techniques like NMR spectroscopy. This labeling allows for more precise tracking and analysis in metabolic studies compared to its non-deuterated counterparts.
Propiedades
Número CAS |
1793997-71-3 |
|---|---|
Fórmula molecular |
C30H44N2O10 |
Peso molecular |
610.796 |
Nombre IUPAC |
3-[methyl-[2-[methyl-[3-[3,4,5-tris(trideuteriomethoxy)benzoyl]oxypropyl]amino]ethyl]amino]propyl 3,4,5-tris(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C30H44N2O10/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6/h17-20H,9-16H2,1-8H3/i3D3,4D3,5D3,6D3,7D3,8D3 |
Clave InChI |
KRQAMFQCSAJCRH-KJWDNGDUSA-N |
SMILES |
CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Sinónimos |
3,4,5-Trimethoxybenzoic Acid 1,2-Ethanediylbis[(methylimino)-3,1-propanediyl] Ester Dihydrochloride; 3,3’-[Ethylenebis(methylimino)]di-1-propanol Bis(3,4,5-trimethoxybenzoate) (Ester) Dihydrochloride; Andiamine; Hexobendin Hydrochloride; Reoxyl; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


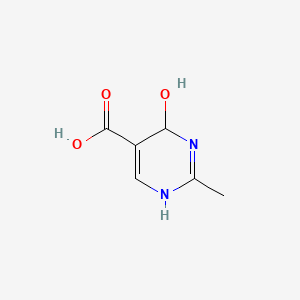
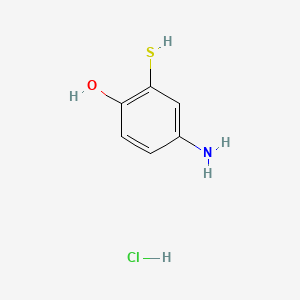
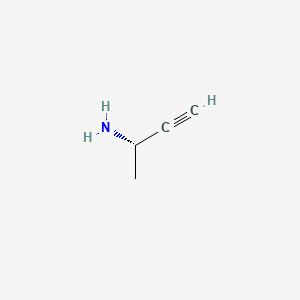
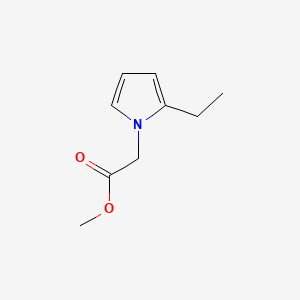
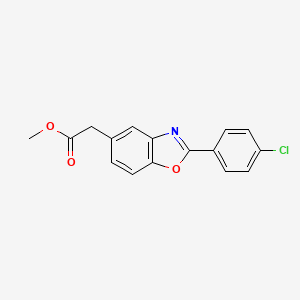
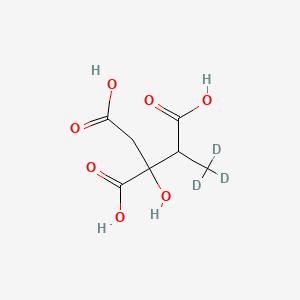
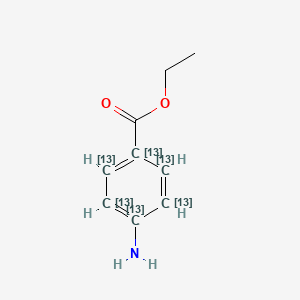
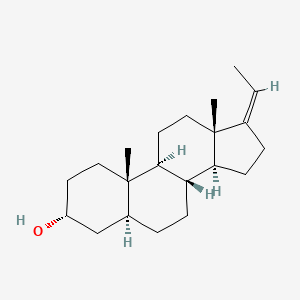
![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)
